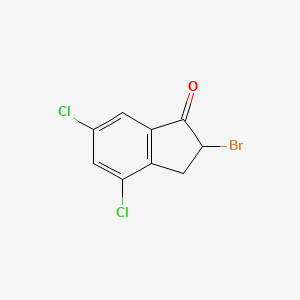
2-Bromo-4,6-dichloro-1-indanone
Cat. No. B8553726
M. Wt: 279.94 g/mol
InChI Key: DAIUBOUWLDZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05677306
Procedure details


The 2-bromo-4,6-dichloro-1-indanone is prepared as in Example 14 for the preparation of 2-bromo-4-fluoro-1-indanone but starting with 21.6 g of 4,6-dichloro-1-indanone, 63.56 g of copper bromide and 690 ml of dioxane. 14.5 g of 2-bromo-4,6-dichloro-1-indanone are obtained which melt at 80° C.


Name
copper bromide
Quantity
63.56 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Br:1]C1CC2C(=CC=CC=2F)C1=O.[Cl:13][C:14]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]2[C:15]=1[CH2:16][CH2:17][C:18]2=[O:24]>[Cu](Br)Br.O1CCOCC1>[Br:1][CH:17]1[CH2:16][C:15]2[C:19](=[CH:20][C:21]([Cl:23])=[CH:22][C:14]=2[Cl:13])[C:18]1=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1C(C2=CC=CC(=C2C1)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2CCC(C2=CC(=C1)Cl)=O
|
Step Three
|
Name
|
copper bromide
|
|
Quantity
|
63.56 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Br)Br
|
Step Four
|
Name
|
|
|
Quantity
|
690 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1C(C2=CC(=CC(=C2C1)Cl)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

